molecular formula C13H16ClNO2 B1465264 Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate CAS No. 1218642-88-6

Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate

Cat. No. B1465264
CAS RN: 1218642-88-6
M. Wt: 253.72 g/mol
InChI Key: SSJXGLCMCDFTFC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate, also known as 4-chloro-N-ethyl-2-cyclopropylaminoacetanilide, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is known to have a wide range of biochemical and physiological effects, as well as a variety of applications in research laboratories.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is a compound of interest in various chemical synthesis and characterization studies. For instance, Şahin et al. (2014) synthesized and characterized compounds with structural similarities, including 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, which involves cyclopropyl and chlorophenyl groups similar to the compound . These compounds were characterized using X-ray diffraction techniques, IR, 1H NMR, and 13C NMR spectroscopy, revealing significant insights into their molecular structure and bonding interactions, such as strong intermolecular hydrogen bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Crystallography and Polymorphism

In the realm of crystallography, Roshal et al. (2007) explored the crystallization of 2-(4-chlorophenyl)-4-methylchromenium perchlorate, yielding two distinct polymorphs. This study highlights the complex interplay of molecular interactions, including π-π interactions and hydrogen bonding, which are crucial for understanding the structural diversity and stability of related chlorophenyl compounds (Roshal, Sikorski, Baumer, Novikov, & Błażejowski, 2007).

Herbicidal Applications

Zhihong Xu et al. (2017) synthesized and evaluated the herbicidal activities of novel compounds, including ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates. This research demonstrates the potential agricultural applications of chlorophenyl-containing compounds in developing new herbicides with specific action mechanisms, indicating a promising area for the application of Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate derivatives (Xu, Zhang, Wang, & Li, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, Thamizharasi et al. (1999) conducted studies on the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate, which have applications in the leather industry. Such research underscores the relevance of chlorophenyl derivatives in synthesizing polymers with tailored properties for specific industrial applications, suggesting a potential application area for Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate in polymer synthesis (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)12(15-11-7-8-11)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXGLCMCDFTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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